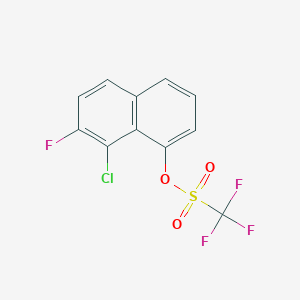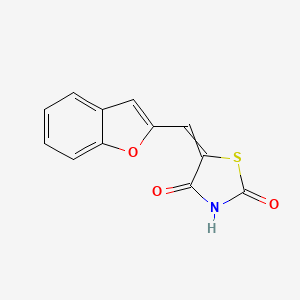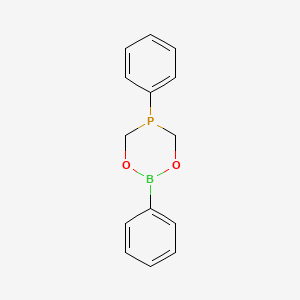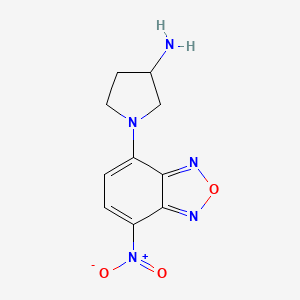
Copper(II)i-butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II)i-butyrate, also known as copper(II) isobutyrate, is an organometallic compound with the chemical formula C8H14CuO4. It is a coordination complex where copper is bonded to two isobutyrate ligands. This compound is typically found in a solid form and is known for its blue color.
Métodos De Preparación
Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with isobutyric acid. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the this compound complex.
Industrial production methods for this compound may involve similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Copper(II)i-butyrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as sodium borohydride.
Substitution: The isobutyrate ligands in this compound can be substituted with other ligands, such as acetate or propionate, in the presence of appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Copper(II)i-butyrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of copper(II)i-butyrate involves its ability to interact with biological molecules and cellular components. Copper ions can bind to proteins and enzymes, affecting their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Copper(II)i-butyrate can be compared with other copper carboxylates, such as copper(II) acetate and copper(II) propionate. While all these compounds contain copper ions coordinated to carboxylate ligands, they differ in their specific ligands and properties. For example:
Copper(II) acetate: Contains acetate ligands and is commonly used as a catalyst and in the synthesis of other copper compounds.
Copper(II) propionate: Contains propionate ligands and is used in similar applications as copper(II) acetate but may have different reactivity and solubility properties.
This compound is unique due to its isobutyrate ligands, which can impart different chemical and physical properties compared to other copper carboxylates.
Propiedades
Fórmula molecular |
C8H14CuO4 |
|---|---|
Peso molecular |
237.74 g/mol |
Nombre IUPAC |
copper;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)



![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)


![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

